
Rosiglitazone
Übersicht
Beschreibung
Rosiglitazone is a thiazolidinedione (TZD) class drug and a potent peroxisome proliferator-activated receptor gamma (PPARγ) agonist. It is primarily used to improve glycemic control in type 2 diabetes by enhancing insulin sensitivity. This compound activates PPARγ, a nuclear receptor regulating adipogenesis, lipid metabolism, and glucose homeostasis . Its mechanism involves binding to the PPARγ ligand-binding domain (LBD), inducing conformational changes that recruit coactivators to modulate gene expression . Despite its efficacy, this compound has been scrutinized for cardiovascular risks, prompting comparisons with structurally and functionally similar compounds .
Vorbereitungsmethoden
Synthesis of 4-[2-(N-Methyl-N-(2-Pyridyl)Amino)Ethoxy]Benzaldehyde Intermediate
The coupling reaction between 2-(N-methyl-N-(2-pyridyl)amino)ethanol and 4-fluorobenzaldehyde forms the critical ether linkage in rosiglitazone’s structure. Traditional methods using sodium hydride in dimethylformamide (DMF) at 80°C yielded 48–72%, but modern alkali metal alkoxide systems have revolutionized this step.
Alkali Metal Alkoxide-Catalyzed Coupling
Patent US6515132B2 discloses potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 25–30°C, achieving 88% yield through enhanced nucleophilic aromatic substitution. This represents a 40% yield increase compared to Cantello’s 1994 protocol. The base-solvent combination minimizes side reactions, as evidenced by HPLC purity >99.5%.
Table 1: Comparative Analysis of Coupling Reaction Conditions
Base | Solvent | Temp (°C) | Yield (%) | Purity (%) | Source |
---|---|---|---|---|---|
Sodium hydride | DMF | 80 | 48 | 97.2 | |
Potassium t-BuOK | DMSO | 25–30 | 88 | 99.8 | |
Sodium methoxide | THF | 40 | 65 | 98.5 |
Reductive Transformation of 5-Benzylidenethiazolidin-2,4-Dione
Reduction of the exocyclic double bond in 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzylidene]thiazolidine-2,4-dione determines both reaction efficiency and final product stereochemistry.
Sodium Borohydride/Cobalt Catalysis
Halama et al. developed a five-stage dosing protocol using NaBH4 (2.1 eq) and CoCl2·6H2O/DMG (0.015 eq catalyst) in aqueous NaOH/DMF. Maintaining 55±2°C during reagent addition achieved 99.9% conversion, with isolated yields of 80% after crystallization. This method eliminated palladium catalysts and high-pressure hydrogenation equipment.
Table 2: Reductive Step Optimization Parameters
Parameter | Value/Range | Impact on Conversion |
---|---|---|
Temperature | 55±2°C | Maximizes reaction rate without decomposition |
NaBH4 dosing intervals | 5 stages | Prevents borohydride self-decomposition |
Co:DMG molar ratio | 1:13.3 | Optimizes catalyst activity |
Reaction time | 300 minutes | Ensures complete consumption of starting material |
Salt Formation: this compound Maleate Crystallization
Conversion to the maleate salt enhances physicochemical stability. US6515132B2 details refluxing this compound free base with maleic acid (1:1 molar ratio) in acetone at 50–55°C. This solvent system achieves 90–95% yield with moisture content <0.5%, superior to methanol-based processes prone to solvate formation.
Impurity Profiling
The patented process limits total impurities to <0.1%, including:
- Residual 4-fluorobenzaldehyde: <50 ppm (GC analysis)
- Maleic acid excess: <0.05% (titrimetric control)
- Heavy metals: <10 ppm (ICP-MS)
Purification and Residual Metal Control
Post-reduction isolation significantly impacts cobalt content. WO2006026934A1 compares two workup methods:
Method A: Direct filtration yields 98% purity with 120–150 ppm Co.
Method B: Ethyl acetate/acid-base wash reduces Co to <10 ppm while maintaining 99.5% purity.
Table 3: Cobalt Removal Efficiency
Step | Cobalt Content (ppm) |
---|---|
Post-reduction mixture | 320–400 |
Method A | 120–150 |
Method B | <10 |
Industrial-Scale Process Integration
Combining these advancements enables a four-step sequence with cumulative yield >65%:
- Ether coupling (88%)
- Thiazolidinedione condensation (92%)
- Reductive amination (80%)
- Maleate salt formation (95%)
Critical quality attributes include:
Analyse Chemischer Reaktionen
Arten von Reaktionen
Rosiglitazon durchläuft verschiedene chemische Reaktionen, darunter:
Kondensation: Die Kondensationsreaktion mit Thiazolin-2,4-diketon ist ein entscheidender Schritt in seiner Synthese.
Häufige Reagenzien und Bedingungen
Natriumborhydrid: Wird im Reduktionsschritt verwendet.
Kobaltchlorid-Hexahydrat und Dimethylglyoxim: Katalysatoren für die Reduktionsreaktion.
Trityl-Natrium: Katalysator für die Reaktion von 2-Chlorpyridin mit 2-Methylaminoethanol.
Bis(trimethylsilyl)amino-Kalium: Katalysator für die Williamson-Synthesereaktion.
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist Rosiglitazon selbst, mit Zwischenprodukten wie 2-[N-Methyl-N-(2-Pyridin)amino]ethanol und 4-[2-[N-Methyl-N-(2-Pyridin)amino]ethoxy]benzaldehyd .
Wissenschaftliche Forschungsanwendungen
Rosiglitazon hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Modellverbindung in Studien zur Synthese von Thiazolidindionen und Reaktionsmechanismen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die Insulinsensitivität und den Glukosestoffwechsel.
Medizin: Wird hauptsächlich zur Behandlung von Typ-2-Diabetes mellitus eingesetzt, indem die Insulinsensitivität verbessert wird.
Industrie: Wird in der pharmazeutischen Industrie zur Herstellung von Antidiabetika eingesetzt.
Wirkmechanismus
Rosiglitazon übt seine Wirkungen aus, indem es die Klasse der intrazellulären Rezeptoren von Peroxisom-Proliferator-aktivierten Rezeptoren aktiviert, insbesondere PPAR-gamma. Diese Aktivierung beeinflusst die Produktion von Genprodukten, die am Glukose- und Lipidstoffwechsel beteiligt sind. Rosiglitazon ist ein selektiver Ligand von PPAR-gamma und bindet nicht an PPAR-alpha. Neben seiner Wirkung auf die Insulinresistenz scheint es auch entzündungshemmende Wirkungen zu haben, indem es die Nuclear Factor Kappa-B-Spiegel moduliert .
Wissenschaftliche Forschungsanwendungen
Diabetes Management
Efficacy in Glycemic Control
Rosiglitazone has been shown to effectively lower blood glucose levels in patients with type 2 diabetes. In clinical trials, it significantly reduced hemoglobin A1c levels by approximately 1.2 to 1.5 percentage points compared to placebo . The drug's mechanism involves activating the peroxisome proliferator-activated receptor gamma (PPAR-γ), which enhances insulin sensitivity in muscle and adipose tissues .
Monotherapy and Combination Therapy
this compound can be used as a monotherapy or in combination with other antidiabetic agents such as metformin or sulfonylureas. Studies indicate that it can reduce insulin resistance by 16% to 24% and improve pancreatic beta-cell function . This dual action makes it a valuable option for patients who do not achieve adequate glycemic control with lifestyle modifications alone.
Cardiovascular Implications
Risk Assessment
The cardiovascular safety of this compound has been a subject of extensive research. A meta-analysis indicated that this compound therapy was associated with an increased risk of myocardial infarction but not cardiovascular mortality . Specifically, the odds ratio for myocardial infarction was found to be 1.28, suggesting a significant risk factor that healthcare providers must consider when prescribing this medication .
Long-term Outcomes
In the RECORD trial, which evaluated cardiovascular outcomes in patients treated with this compound, findings suggested that while there may be risks associated with heart failure, the drug did not significantly increase overall cardiovascular mortality compared to other treatments .
Additional Therapeutic Benefits
Anti-inflammatory and Anti-cancer Properties
Emerging research highlights potential anti-inflammatory and anti-cancer effects of this compound. Studies have shown that it may exert protective effects against ischemia-reperfusion injury and reduce inflammatory markers in diabetic models . This suggests that this compound could have broader applications beyond glycemic control.
Impact on Diabetic Retinopathy
Preclinical studies indicate that this compound may help mitigate the progression of diabetic retinopathy by improving vascular health and reducing inflammatory responses within the retina . These findings warrant further exploration in clinical settings.
Case Study 1: Monotherapy Efficacy
A randomized controlled trial involving 493 patients demonstrated that this compound monotherapy effectively reduced fasting plasma glucose levels and improved insulin sensitivity without increasing adverse events .
Case Study 2: Cardiovascular Outcomes
In a cohort study analyzing data from the RECORD trial, researchers assessed the long-term cardiovascular effects of this compound in patients with type 2 diabetes. The study concluded that while there was an increased risk for heart failure, overall cardiovascular mortality rates were comparable to those receiving other antidiabetic therapies .
Data Summary
Application Area | Findings |
---|---|
Diabetes Management | Reduces hemoglobin A1c by 1.2-1.5%, improves insulin sensitivity (16%-24%) |
Cardiovascular Risk | Increased risk of myocardial infarction (OR=1.28); no significant increase in mortality |
Additional Benefits | Potential anti-inflammatory effects; may protect against diabetic retinopathy |
Wirkmechanismus
Rosiglitazone exerts its effects by activating the intracellular receptor class of peroxisome proliferator-activated receptors, specifically PPAR-gamma. This activation influences the production of gene products involved in glucose and lipid metabolism. This compound is a selective ligand of PPAR-gamma and does not bind to PPAR-alpha. Apart from its effect on insulin resistance, it also appears to have anti-inflammatory effects by modulating nuclear factor kappa-B levels .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs
Key Findings :
- Pioglitazone’s PPARα activation contributes to its triglyceride-lowering effects, unlike this compound’s exclusive PPARγ focus .
- Lobeglitazone’s structural modifications enhance PPARγ binding, improving therapeutic efficacy .
Functional Analogs (Non-TZD PPARγ Agonists)
Key Findings :
- AFC partially mimics this compound’s gene regulation, suggesting utility in conditions requiring moderate PPARγ activation .
Key Findings :
- This compound’s binding to cardiac ion channels (e.g., L-type calcium channels) may underlie its CV risks, unlike pioglitazone’s neuronal receptor affinity .
- Both TZDs inhibit BSEP, but clinical DILI risk remains low compared to drugs like ritonavir .
Mitochondrial and Metabolic Effects
Key Findings :
Biologische Aktivität
Rosiglitazone, a thiazolidinedione, is primarily used in the management of type 2 diabetes mellitus (T2DM). Its biological activity is largely attributed to its role as a selective agonist for the peroxisome proliferator-activated receptor gamma (PPAR-γ), which influences glucose metabolism, insulin sensitivity, and various cellular functions. This article delves into the biological mechanisms, therapeutic effects, and associated risks of this compound, supported by relevant research findings and case studies.
PPAR-γ Agonism
this compound activates PPAR-γ, leading to enhanced transcription of genes involved in glucose and lipid metabolism. This activation improves insulin sensitivity in peripheral tissues, particularly adipose tissue and muscle, facilitating better glucose uptake and utilization .
Nitric Oxide Synthesis
Research indicates that this compound stimulates nitric oxide (NO) synthesis in endothelial cells via AMP-activated protein kinase (AMPK) activation. This process enhances endothelial function and may contribute to cardiovascular protective effects .
Glucose Uptake in Podocytes
In glomerular podocytes, this compound has been shown to increase glucose uptake by promoting the translocation of glucose transporter 1 (GLUT1) to the plasma membrane. This effect is crucial for maintaining podocyte function in diabetic nephropathy, suggesting a protective role against renal complications associated with diabetes .
Clinical Efficacy
Glycemic Control
this compound has demonstrated significant reductions in fasting plasma glucose (FPG), 2-hour postprandial glucose (2hPG), and glycated hemoglobin (HbA1c) levels in patients with T2DM. A meta-analysis of randomized controlled trials showed that patients receiving this compound achieved better glycemic control compared to those on placebo or other antidiabetic agents .
Case Studies
-
Cardiovascular Risks
A comprehensive meta-analysis indicated that this compound treatment was associated with an increased risk of myocardial infarction (MI) by approximately 43% compared to controls. This raised concerns about its cardiovascular safety profile, leading to restrictions on its use in clinical practice . -
Cancer Risk Assessment
A meta-analysis assessing the incidence of cancer among this compound users found no significant increase in cancer risk; however, results were inconclusive across different studies. Some studies suggested a potential protective effect against certain malignancies due to PPAR-γ activation .
Safety Profile
Despite its efficacy in glycemic control, this compound is associated with several adverse effects:
- Cardiovascular Events: Increased risk of heart failure and MI has been documented. The hazard ratios for these events compared to pioglitazone were statistically significant .
- Weight Gain: Patients on this compound often experience weight gain due to fluid retention and increased fat accumulation .
- Bone Fractures: Long-term use has been linked to an elevated risk of bone fractures, particularly in women .
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying rosiglitazone in pharmaceutical formulations, and how can researchers ensure specificity in complex matrices?
- Methodology : Spectrophotometric and high-performance thin-layer chromatography (HPTLC) methods have been validated for simultaneous quantification of this compound maleate and metformin hydrochloride. Key steps include wavelength selection (e.g., 317 nm for this compound) and optimization of mobile phases (e.g., chloroform:methanol:ammonia 8:2:0.1 v/v for HPTLC) to resolve interference from excipients .
- Critical Considerations : Validation parameters (linearity, accuracy, precision) should adhere to ICH guidelines. Matrix effects can be mitigated using standard addition methods or gradient elution in HPLC .
Q. How should researchers design randomized controlled trials (RCTs) to evaluate this compound’s glycemic efficacy while controlling for cardiovascular confounders?
- Experimental Design : Use a double-blind, placebo-controlled approach with active comparators (e.g., metformin). Primary endpoints should include HbA1c reduction, insulin sensitivity (HOMA-IR), and beta-cell function. For cardiovascular safety, pre-specify adjudicated endpoints like myocardial infarction (MI) and heart failure (HF) .
- Example : In a 26-week RCT, metformin-rosiglitazone combination therapy reduced HbA1c by 1.2% (8 mg dose) but required monitoring of weight gain (+2.2 kg vs. placebo) and LDL cholesterol .
Advanced Research Questions
Q. How can conflicting evidence on this compound’s cardiovascular risk be reconciled across meta-analyses and long-term trials?
- Data Contradiction Analysis :
- Nissen & Wolski (2007) : Reported 43% increased MI risk (OR 1.43, 95% CI 1.03–1.98) and borderline cardiovascular mortality (OR 1.64, 95% CI 0.98–2.74) .
- RECORD Trial : Found no significant increase in cardiovascular mortality (HR 1.11, 95% CI 0.93–1.32) but 2.15× higher HF risk .
Q. What molecular mechanisms underlie this compound’s PPARγ-mediated effects, and how can they be experimentally dissected from off-target outcomes?
- Advanced Techniques :
- TR-FRET Assays : Quantify corepressor (NCoR/SMRT) displacement and coactivator (p300/CBP) recruitment to PPARγ ligand-binding domains .
- ChIP Analysis : Assess promoter-specific binding of PPARγ-coregulator complexes (e.g., PEPCK gene in adipocytes) under this compound treatment .
Q. Does this compound exhibit dose-dependent pleiotropic effects, such as anti-aging properties, and how can these be investigated preclinically?
- Preclinical Models : In aging mice, low-dose this compound (1–5 mg/kg) improved insulin sensitivity, reduced adipose fibrosis, and induced white fat browning via UCP1 upregulation. These effects were absent at higher doses, suggesting a therapeutic window .
- Methodological Framework : Use aging-accelerated models (e.g., SAMP8 mice) with longitudinal metrics for inflammation (IL-6, TNF-α) and mitochondrial function (Seahorse assays) .
Q. Methodological Guidance
Q. How can researchers mitigate bias in meta-analyses evaluating this compound’s safety profile?
- Best Practices :
- Include unpublished data from registries (e.g., ClinicalTrials.gov , GSK Study Register) to address publication bias .
- Use GRADE criteria to assess evidence certainty, emphasizing studies with independent adjudication of endpoints .
- Case Study : A 2010 FDA meta-analysis of 54 this compound trials found 28% had zero cardiovascular events, highlighting the need for IPD and competing risk analysis .
Q. What strategies ensure reproducibility in this compound-related pharmacological studies?
- Protocol Standardization :
- In Vivo Studies : Report dosing regimens, vehicle controls, and diet composition (e.g., high-fat vs. chow) to contextualize metabolic outcomes .
- In Vitro Work : Use PPARγ-specific antagonists (e.g., T0070907) to confirm on-target effects .
- Data Transparency : Share raw datasets (e.g., RNA-seq, clinical adjudication records) via repositories like FigShare, adhering to FAIR principles .
Q. Emerging Research Frontiers
Q. Can this compound’s potential anticancer properties be mechanistically validated despite conflicting epidemiological data?
- Evidence Synthesis : A meta-analysis of 80 RCTs found no increased cancer risk (OR 0.91, 95% CI 0.71–1.16) but noted lower incidence vs. controls (0.23 vs. 0.44 cases/100 patient-years; p < 0.05) .
- Research Gaps : Conduct preclinical studies using PPARγ-inducible knockout models to isolate this compound’s role in tumorigenesis pathways (e.g., apoptosis, angiogenesis) .
Eigenschaften
IUPAC Name |
5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15/h2-9,15H,10-12H2,1H3,(H,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASAKCUCGLMORW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037131 | |
Record name | Rosiglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rosiglitazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005031 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Colorless crystals from methanol | |
CAS No. |
122320-73-4 | |
Record name | Rosiglitazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122320-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rosiglitazone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122320734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rosiglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00412 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | rosiglitazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758698 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rosiglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-(2-(N-METHYL-N-(2-PYRIDYL)AMINO)ETHOXY)BENZYL)THIAZOLIDINE-2,4 -DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROSIGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V02F2KDG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rosiglitazone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Rosiglitazone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005031 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
122-123 °C, 153-155 °C | |
Record name | Rosiglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00412 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rosiglitazone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.